2-Amino-6-bromo-3-methylquinoline hydrochloride
CAS No.: 1171728-14-5
Cat. No.: VC4071254
Molecular Formula: C10H10BrClN2
Molecular Weight: 273.55
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1171728-14-5 |
---|---|
Molecular Formula | C10H10BrClN2 |
Molecular Weight | 273.55 |
IUPAC Name | 6-bromo-3-methylquinolin-2-amine;hydrochloride |
Standard InChI | InChI=1S/C10H9BrN2.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12;/h2-5H,1H3,(H2,12,13);1H |
Standard InChI Key | AMMCNIUMBAUXPY-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=CC(=C2)Br)N=C1N.Cl |
Canonical SMILES | CC1=CC2=C(C=CC(=C2)Br)N=C1N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Descriptors
The hydrochloride salt of 2-amino-6-bromo-3-methylquinoline has the molecular formula C₁₀H₁₀BrClN₂, derived from the base compound (C₁₀H₉BrN₂) and hydrochloric acid. The base structure’s molecular weight is 237.1 g/mol , with the hydrochloride form increasing this value proportionally. Key structural identifiers include the SMILES notation CC1=CC2=C(C=CC(=C2)Br)N=C1N.Cl and the InChIKey DUFGQFDKOSMTAO-UHFFFAOYSA-N (base compound) . The quinoline backbone is substituted at three positions: a bromine atom at C6, a methyl group at C3, and an amino group at C2, which collectively influence its reactivity and pharmacological profile .
Crystallographic and Spectroscopic Data
While crystallographic data for the hydrochloride salt remains unpublished, nuclear magnetic resonance (NMR) spectra of related 6-bromo-2-substituted quinolines provide insights into its electronic environment. For instance, 6-bromo-2-(pyrrolidin-1-yl)quinoline (10a) exhibits characteristic ¹H-NMR signals at δ 7.73 (d, J=9.1 Hz) and δ 6.72 (d, J=9.0 Hz), corresponding to aromatic protons, and δ 3.60 (br s) for pyrrolidine substituents . Such data corroborate the expected electronic effects of bromine and methyl groups on quinoline’s aromatic system .
Synthetic Pathways and Optimization
Base Compound Synthesis
The synthesis of 2-amino-6-bromo-3-methylquinoline begins with 6-bromoquinolin-2(1H)-one (8), prepared via a three-step sequence involving acyl chloride formation, amidation with 4-bromoaniline, and cyclization . Treatment with phosphorus oxychloride (POCl₃) yields 2-chloro-6-bromoquinoline (9), which undergoes nucleophilic substitution with amines or methoxide. For example, heating 9 with pyrrolidine at 90°C for 6–40 hours produces 2-pyrrolidyl-6-bromoquinoline (10a) in 93% yield . Subsequent hydrolysis or functionalization introduces the amino group, though direct amination protocols for 2-amino derivatives require further optimization .
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in a polar solvent such as ethanol or dichloromethane. This step enhances solubility in aqueous media and stabilizes the compound for storage. The final product is typically isolated via filtration or evaporation and purified through recrystallization .
Pharmacological Applications and Biological Activity
Role in mGluR1 Antagonist Development
2-Amino-6-bromo-3-methylquinoline derivatives are pivotal intermediates in synthesizing mGluR1 negative allosteric modulators (NAMs). For instance, carboxamide derivatives like 12a–16 exhibit up to 76.76% inhibition of glutamate-induced calcium mobilization at 10 µM in HEK293 cells expressing human mGluR1 . The bromine atom at C6 facilitates further functionalization via Suzuki-Miyaura coupling or lithiation, enabling diversification of the quinoline core .
Structure-Activity Relationships (SAR)
Key SAR insights include:
-
Hydrophobic substituents at C2: Pyrrolidine and piperidine groups enhance mGluR1 antagonism, with 13c (piperidine, R₂=ethyl) showing 76.76% inhibition .
-
Amide groups at C6: Smaller alkyl amides (e.g., methyl or ethyl) improve activity compared to bulky aryl substituents .
-
Methoxy vs. amino groups: Methoxy substitution at C2 reduces potency, underscoring the amino group’s critical role in receptor interaction .
Industrial and Research Applications
Case Studies in Drug Discovery
In one study, palladium-catalyzed cyanation of 6-bromo-2-pyrrolidylquinoline (10a) yielded 6-cyano derivatives, which were hydrolyzed to carboxylic acids for subsequent amide coupling . These intermediates demonstrated improved metabolic stability in preclinical models, highlighting the compound’s versatility in lead optimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume